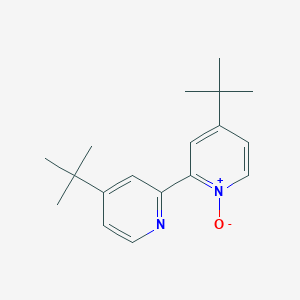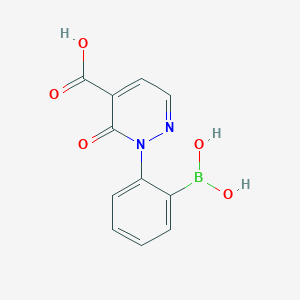
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound that features a boron atom attached to a phenyl ring, which is further connected to a dihydropyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form alcohols.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Alcohols.
Substitution: Various arylated products depending on the aryl halide used.
科学的研究の応用
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boron atom in the compound acts as a nucleophile, forming a bond with the palladium catalyst. This facilitates the transfer of the aryl group to the palladium, followed by the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as drug delivery or material synthesis .
類似化合物との比較
Similar Compounds
2-Acetylbenzeneboronic acid: Another boron-containing compound used in similar coupling reactions.
3-Bromophenylboronic acid: Used in various organic reactions, including oxidative cross-coupling and homocoupling.
Boronated phosphonium salts: Investigated for their potential in boron neutron capture therapy and other applications.
Uniqueness
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific structure, which combines a boron-containing phenyl ring with a dihydropyridazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry .
特性
分子式 |
C11H9BN2O5 |
|---|---|
分子量 |
260.01 g/mol |
IUPAC名 |
2-(2-boronophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H9BN2O5/c15-10-7(11(16)17)5-6-13-14(10)9-4-2-1-3-8(9)12(18)19/h1-6,18-19H,(H,16,17) |
InChIキー |
ABEILJAJSZSJET-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1N2C(=O)C(=CC=N2)C(=O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



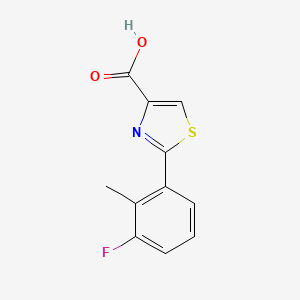
![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)

![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)

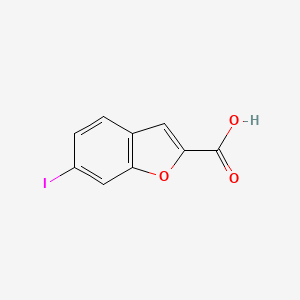
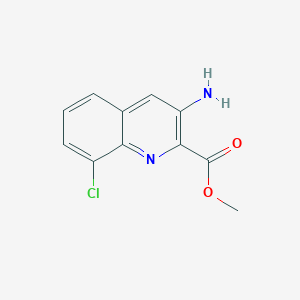
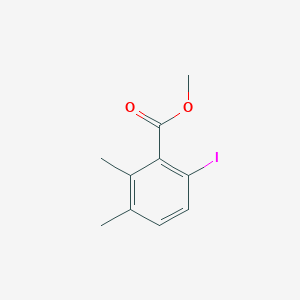
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)
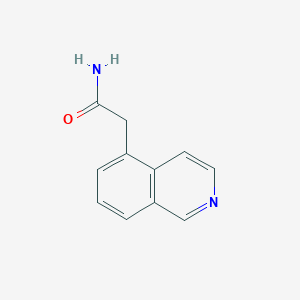

![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
